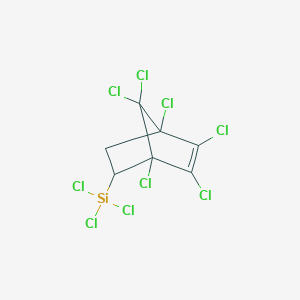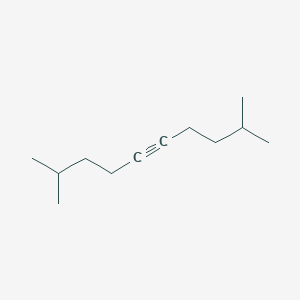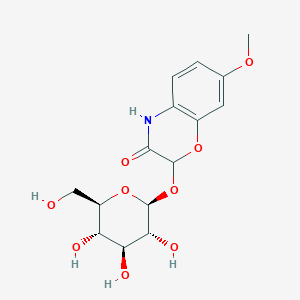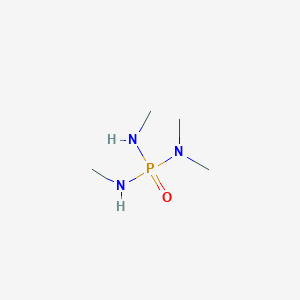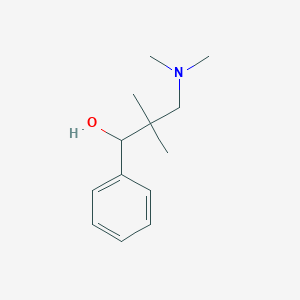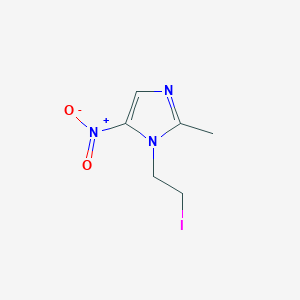![molecular formula C10H13N5O3 B095514 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol CAS No. 17318-21-7](/img/structure/B95514.png)
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-Aminopyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic uses .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines can be synthesized through both green and conventional methods . The exact synthesis process for your specific compound would depend on the particular substituents and their positions.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For pyrazolo[3,4-d]pyrimidines, the structure typically consists of a pyrimidine ring fused with a pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines would depend on the specific substituents present in the compound. Some derivatives have been found to exhibit anti-proliferative activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the specific substituents present. For example, 4-Aminopyrazolo[3,4-d]pyrimidine is a crystalline powder .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-Inflammatory Activities
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities, particularly in anticancer and anti-inflammatory contexts. For instance, a study on novel pyrazolopyrimidines derivatives showcased their potential as anticancer agents against certain cancer cell lines, along with anti-5-lipoxygenase activities, suggesting their utility in inflammation-related disorders (Rahmouni et al., 2016). Another investigation revealed that new pyrazolo[3,4-d]pyrimidin-4-one derivatives displayed significant anticancer activity, highlighting their promise in cancer treatment research (Khaled R. A. Abdellatif et al., 2014).
Antimicrobial and Antiviral Potentials
The antimicrobial and antiviral activities of pyrazolo[3,4-d]pyrimidine derivatives have been a subject of interest. A study synthesized new pyrazole and pyrazolopyrimidine derivatives, evaluating their antibacterial activity, which showed significant results (A. Rahmouni et al., 2014). Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated anti-Hepatitis B Virus activity, offering insights into novel therapeutic avenues for viral infections (W. El‐Sayed et al., 2009).
Enzyme Inhibition for Neurodegenerative Diseases
Research has also explored the utility of pyrazolo[3,4-d]pyrimidine derivatives as enzyme inhibitors, with implications for treating neurodegenerative and neuropsychiatric diseases. One study discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) among a set of 3-aminopyrazolo[3,4-d]pyrimidinones, paving the way for therapeutic interventions in cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease (Peng Li et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDCTRKQKKYCHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938334 |
Source


|
| Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |
CAS RN |
17318-21-7 |
Source


|
| Record name | MLS002693673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
